molecular formula C30H50O B14753397 hopenol B

hopenol B

Cat. No.: B14753397
M. Wt: 426.7 g/mol
InChI Key: LFPVZIIPFONRSW-MZIWDXLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hopenol B is a triterpenoid compound that belongs to the hopane family of triterpenes. These compounds are known for their complex structures and diverse biological activities. This compound is found in various plants and is a component of surface wax in some species, such as oats

Preparation Methods

Synthetic Routes and Reaction Conditions

Hopenol B is synthesized from a common linear precursor, 2,3-oxidosqualene, through the action of oxidosqualene cyclases (OSCs). These enzymes catalyze the cyclization of 2,3-oxidosqualene to form diverse triterpenoid skeletons . In the case of this compound, specific OSCs from plants like Avena strigosa (oats) and Aquilegia have been identified to produce this compound .

Industrial Production Methods

The industrial production of this compound is still in the research phase, with efforts focused on optimizing the biosynthetic pathways in plants and potentially using microbial systems for large-scale production . Genetic engineering and metabolic pathway optimization are key strategies being explored to enhance the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Hopenol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of hopenol B involves its interaction with specific molecular targets and pathways. In plants, this compound is synthesized through the cyclization of 2,3-oxidosqualene by OSCs. The enzyme’s active site facilitates the transfer of protons and methyl groups, leading to the formation of the hopane skeleton . This process involves hydride shifting and deprotonation, which are critical for the formation of this compound .

Comparison with Similar Compounds

Hopenol B is part of the hopane family of triterpenes, which includes compounds like hop-17(21)-en-3β-ol and simiarenol . These compounds share similar biosynthetic pathways but differ in their specific structures and biological activities. This compound is unique due to its specific cyclization mechanism and the role it plays in plant surface wax formation .

List of Similar Compounds

  • Hop-17(21)-en-3β-ol
  • Simiarenol
  • Butyrospermol

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol

InChI

InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22+,23-,24-,25+,27+,28+,29-,30-/m1/s1

InChI Key

LFPVZIIPFONRSW-MZIWDXLGSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C

Canonical SMILES

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.